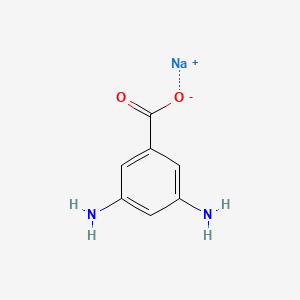
3,5-Diaminobenzoic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diaminobenzoic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 3 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Diaminobenzoic acid is typically synthesized through the reduction of 3,5-dinitrobenzoic acid. The reduction can be achieved using several methods:
Iron Powder Reduction: This method involves the reduction of 3,5-dinitrobenzoic acid using iron powder in the presence of hydrochloric acid. The reaction is carried out at elevated temperatures, and the product is isolated through filtration and recrystallization.
Hydrazine Hydrate Reduction: In this method, 3,5-dinitrobenzoic acid is reduced using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction is conducted under reflux conditions, and the product is purified by recrystallization.
Catalytic Hydrogenation: This method involves the reduction of 3,5-dinitrobenzoic acid using hydrogen gas in the presence of a hydrogenation catalyst such as Raney nickel or palladium on carbon. .
Industrial Production Methods
In industrial settings, the catalytic hydrogenation method is preferred due to its efficiency and scalability. The process involves the use of a hydrogenation catalyst and hydrogen gas to reduce 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid. The reaction is typically conducted in a solvent such as ethanol or methanol, and the product is isolated through filtration and drying .
化学反応の分析
Types of Reactions
3,5-Diaminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as amides, imines, and Schiff bases
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as acyl chlorides, aldehydes, and ketones are used in the presence of catalysts or under reflux conditions
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amides, imines, and Schiff bases
科学的研究の応用
3,5-Diaminobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals.
Biology: It serves as a fluorescent probe for detecting biomolecules such as caffeine in tea beverages.
Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is employed in the production of homopolyimides, which are used as adhesives and coatings due to their excellent thermal and chemical stability
作用機序
The mechanism of action of 3,5-diaminobenzoic acid involves its interaction with specific molecular targets and pathways:
Fluorescence Quenching: The compound acts as a fluorescent probe, and its fluorescence can be quenched by the presence of certain analytes, such as caffeine.
Chemical Reactivity: The amino groups in 3,5-diaminobenzoic acid can participate in various chemical reactions, leading to the formation of derivatives with different properties and applications
類似化合物との比較
3,5-Diaminobenzoic acid can be compared with other similar compounds, such as:
2,4-Diaminobenzoic acid: This compound has amino groups at the 2 and 4 positions of the benzene ring. It exhibits similar chemical reactivity but has different physical properties and applications.
3,4-Diaminobenzoic acid: This compound has amino groups at the 3 and 4 positions of the benzene ring.
2,5-Diaminobenzenesulfonic acid: This compound has amino groups at the 2 and 5 positions of the benzene ring and a sulfonic acid group.
Conclusion
3,5-Diaminobenzoic acid is a versatile compound with significant applications in various fields Its unique chemical properties make it valuable for research and industrial purposes
特性
CAS番号 |
67032-27-3 |
|---|---|
分子式 |
C7H7N2NaO2 |
分子量 |
174.13 g/mol |
IUPAC名 |
sodium;3,5-diaminobenzoate |
InChI |
InChI=1S/C7H8N2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,8-9H2,(H,10,11);/q;+1/p-1 |
InChIキー |
YUFMWWVMNUWMIB-UHFFFAOYSA-M |
正規SMILES |
C1=C(C=C(C=C1N)N)C(=O)[O-].[Na+] |
関連するCAS |
535-87-5 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


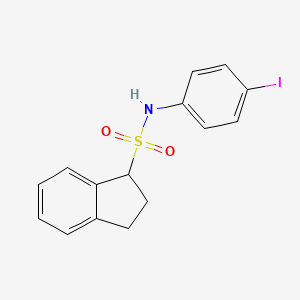
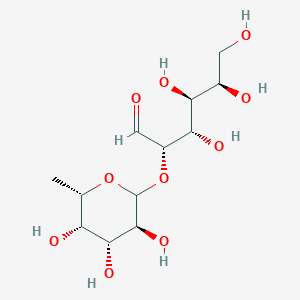
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
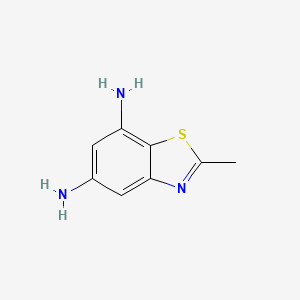
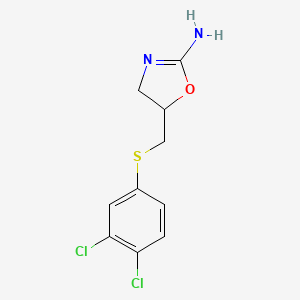
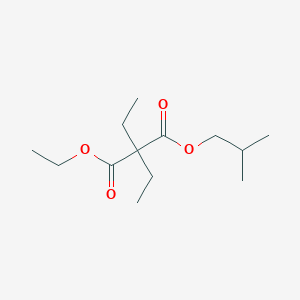
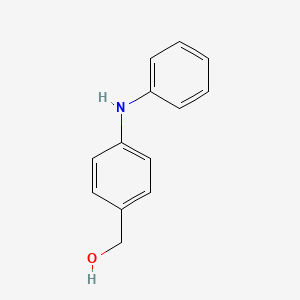
![Actinomycin d-[3h(g)]](/img/structure/B13797908.png)
![n-[2-(Pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B13797912.png)
![2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate](/img/structure/B13797918.png)
![3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13797922.png)
![hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B13797928.png)

![N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B13797935.png)
